molecular formula C11H13NO2 B8580764 4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine

4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine

Cat. No. B8580764
M. Wt: 191.23 g/mol
InChI Key: KXSPNNXIXSQDKH-UHFFFAOYSA-N
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Patent
US05840898

Procedure details

A 3-liter 3-necked round bottom flask is equipped with a heating mantle monitored by a J-KEM thermocouple and an overhead stirrer; under nitrogen, the flask is charged with 3-(but-2-enyloxymethyl)-4-iodo-2-methoxy-pyridine (30.0 g, 93.9 mmol), prepared as in example 2, and 939 mL (0.1M) of N,N-dimethylformamide, followed by successive addition of anhydrous potassium carbonate (26.0 g, 188 mmol), palladium acetate (422 mg, 1.88 mmol) and tetra-n-butylammonium chloride (13.1 g, 47.0 mmol). The light brown mixture is brought to 90° C. and stirred for 30 min. The now dark brown mixture is allowed to cool to 85° C. and stirring is continued for 20 h when TLC (10% EtOAc/hexane) indicates complete reaction. After being cooled to ambient temperature, the mixture is filtered through Celite 545® (80 g), washed with MTBE (0.5 L) and the filtrate is poured into 800 mL of ice water and extracted with MTBE (3×600 mL). The combined extracts are successively washed with water (700 mL) and brine (700 mL), dried over anhydrous Na2SO4 (150 g). Evaporation in vacuo yields crude 4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine 1H NMR (400 MHz) indicates an endo/exo ratio of 8:1. Vacuum distillation at about 112°-120° C. yields 4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine as an 11:1 endo/exo mixture. 1H-NMR (400 MHz, CDCl3) δ8.04 (d, J=5.4 Hz, 1H), 6.65 (d, J=5.4 Hz, 1H), 6.54 (s, 1H), 5.04 (s, 2H), 3.94 (s, 3H), 2.32 (m, 2H), 0.97 (t, J=7.2 Hz, 3H), HRMS (EI+): calc for C11H13 NO2 : 191.0946, Found: 191.0952. IR 3450, 2962, 1731, 1602, 1581, 1454, 1390, 1362, 1313, 1267 cm-1
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
939 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
catalyst
Reaction Step Two
Quantity
422 mg
Type
catalyst
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][C:7]1[C:8]([O:14][CH3:15])=[N:9][CH:10]=[CH:11][C:12]=1I)[CH:2]=[CH:3][CH3:4].CN(C)C=O.C(=O)([O-])[O-].[K+].[K+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCOC(C)=O.CCCCCC>[CH2:3]([C:2]1[C:12]2[C:7](=[C:8]([O:14][CH3:15])[N:9]=[CH:10][CH:11]=2)[CH2:6][O:5][CH:1]=1)[CH3:4] |f:2.3.4,5.6,7.8.9,10.11|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C=CC)OCC=1C(=NC=CC1I)OC
Name
Quantity
939 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
13.1 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
422 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-liter 3-necked round bottom flask is equipped with a heating mantle
CUSTOM
Type
CUSTOM
Details
is brought to 90° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
the mixture is filtered through Celite 545® (80 g)
WASH
Type
WASH
Details
washed with MTBE (0.5 L)
ADDITION
Type
ADDITION
Details
the filtrate is poured into 800 mL of ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE (3×600 mL)
WASH
Type
WASH
Details
The combined extracts are successively washed with water (700 mL) and brine (700 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4 (150 g)
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
yields crude 4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine 1H NMR (400 MHz)
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation at about 112°-120° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1=COCC2=C(N=CC=C21)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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